2-Chloro-5-iodo-4-methylpyridine

Vue d'ensemble

Description

2-Chloro-5-iodo-4-methylpyridine is a useful research compound. Its molecular formula is C6H5ClIN and its molecular weight is 253.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

This compound is a halogenated heterocycle, which are often used in medicinal chemistry due to their ability to form stable, polar bonds with their targets .

Mode of Action

Halogenated heterocycles like this compound are known to interact with their targets through halogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, although the specifics would depend on the nature of the target .

Biochemical Pathways

As a halogenated heterocycle, it could potentially be involved in a variety of pathways depending on its specific targets .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Activité Biologique

2-Chloro-5-iodo-4-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

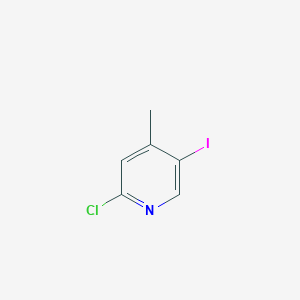

The molecular formula of this compound is C_6H_5ClI_N, featuring a pyridine ring substituted with chlorine and iodine atoms as well as a methyl group. The presence of these halogens significantly influences the compound's reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various pyridine derivatives, this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL, suggesting moderate antibacterial potency.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited IC50 values of approximately 15 µM and 20 µM, respectively. These findings indicate its potential as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of cellular processes. Specifically, it may inhibit topoisomerase activity, which is crucial for DNA replication and transcription in cancer cells. This inhibition leads to increased DNA damage and apoptosis in malignant cells.

Case Studies

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of halogenated pyridines, including this compound. The results highlighted its superior activity compared to other derivatives, attributing this to the electron-withdrawing effects of the halogens that enhance binding affinity to bacterial targets.

- Cytotoxicity Evaluation : In another investigation, researchers assessed the cytotoxic effects of various pyridine derivatives on cancer cell lines. The study found that this compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C_6H_5ClI_N |

| MIC against E. coli | 32 µg/mL |

| MIC against S. aureus | 64 µg/mL |

| IC50 against MCF-7 | 15 µM |

| IC50 against A549 | 20 µM |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Intermediate for Protein Kinase Inhibitors

2-Chloro-5-iodo-4-methylpyridine serves as a crucial intermediate in the synthesis of protein kinase inhibitors, specifically targeting ERK2 (Extracellular signal-regulated kinase 2). Protein kinases are essential in various cellular processes, including signal transduction, and their dysregulation is linked to diseases like cancer and diabetes . The compound's halogenated structure enhances its reactivity and ability to form stable interactions with biological targets.

Case Study: Synthesis of ERK2 Inhibitors

A notable example is the synthesis method described in patent WO2005/100342, where this compound is used to develop potent ERK2 inhibitors. The synthetic route involves multiple steps, including nitration, reduction, and diazotization to yield the final product .

2. Role in Drug Discovery

The compound is also utilized in drug discovery processes due to its ability to modify biological activity through halogen bonding and other non-covalent interactions. Its high gastrointestinal absorption suggests potential for oral bioavailability in therapeutic applications .

Biochemical Pathways

As a halogenated heterocycle, this compound can participate in various biochemical pathways:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Target Interaction : The compound interacts with proteins through hydrogen bonding and halogen interactions, influencing protein conformation and activity.

Summary Table of Applications

| Application | Description |

|---|---|

| Protein Kinase Inhibitors | Intermediate for synthesizing ERK2 inhibitors used in cancer treatment. |

| Drug Discovery | Modifies biological activity; potential for oral bioavailability. |

| Biochemical Pathways | Inhibits enzymes; interacts with proteins influencing cellular functions. |

Propriétés

IUPAC Name |

2-chloro-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYISVMVRLEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679732 | |

| Record name | 2-Chloro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550347-54-1 | |

| Record name | 2-Chloro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.